2-Fluoro-5-methyl-3-(methylthio)benzaldehyde

Catalog No.
S14583821
CAS No.
M.F
C9H9FOS
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methyl-3-(methylthio)benzaldehyde

Product Name

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde

IUPAC Name

2-fluoro-5-methyl-3-methylsulfanylbenzaldehyde

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C9H9FOS/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3

InChI Key

PSWIYHFUPQLVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)F)C=O

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to a benzene ring. Its molecular formula is C9H9FOSC_9H_9FOS, and it has a molecular weight of approximately 182.24 g/mol. This compound features a unique combination of substituents that influence its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles such as amines or thiols attack the electrophilic carbon of the aldehyde group, leading to the formation of various substituted products .

The biological activity of 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde is largely attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of fluorine and the methylthio group may enhance its binding affinity and reactivity, making it useful in studies related to enzyme interactions and metabolic pathways .

Several synthetic methods have been developed for the preparation of 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde:

  • Direct Fluorination: One common method involves the reaction of 4-methylbenzaldehyde with elemental fluorine in a suitable solvent like acetonitrile under controlled conditions to introduce the fluorine atom.
  • Formylation Reactions: Aromatic compounds can be formylated using urotropine in the presence of hydrogen fluoride, which allows for the introduction of the aldehyde functionality .
  • Industrial Production: On an industrial scale, continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to optimize yield and purity.

2-Fluoro-5-methyl-3-(methylthio)benzaldehyde serves multiple applications:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Research: The compound is utilized in studies exploring enzyme interactions and metabolic pathways due to its reactive functional groups.
  • Specialty Chemicals: It is involved in the production of specialty chemicals with specific properties for use in various industries .

Studies on the interactions of 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde have indicated that its mechanism of action involves covalent bonding with biological macromolecules. This property allows it to potentially inhibit enzyme activity, making it a candidate for further investigation in drug development and biochemical research .

Several compounds share structural similarities with 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde. Here are some notable comparisons:

Compound NameKey FeaturesUniqueness
3-Fluoro-4-methylbenzaldehydeLacks methylthio groupLess reactive due to absence of sulfur group
4-(Trifluoromethoxy)benzaldehydeContains trifluoromethoxy instead of methylthioDifferent electronic properties due to trifluoromethoxy group
4-Methyl-3-(methylthio)benzaldehydeSimilar methylthio group but different positioningDifferent reactivity profile due to substitution position
2,6-Bis(methylthio)benzaldehydeContains two methylthio groupsIncreased steric hindrance affecting reactivity

The uniqueness of 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde lies in its combination of both fluorine and methylthio substituents on the benzene ring, which imparts distinct chemical properties that are advantageous for various synthetic applications .

Nucleophilic Fluorination Strategies in Benzaldehyde Derivatives

Metal Fluoride-Mediated Halogen Exchange Reactions

Halogen-exchange (Halex) fluorination using metal fluoride salts represents a cornerstone methodology for introducing fluorine into aromatic systems. This approach avoids the hazardous intermediates of traditional Schiemann reactions, offering a greener pathway. For 2-fluoro-5-methyl-3-(methylthio)benzaldehyde, the substitution of chlorine with fluorine at the ortho position is typically achieved using spray-dried potassium fluoride (KF) under solvent-free or dipolar aprotic solvent conditions.

The reaction efficiency depends critically on the choice of phase-transfer catalyst (PTC). Tetraphenylphosphonium bromide (Ph₄PBr) has been identified as a superior catalyst, enabling 90% yield and 98% selectivity for 4-fluorobenzaldehyde—a model substrate structurally analogous to the target compound. The PTC facilitates fluoride ion transfer from the solid KF phase to the organic substrate, overcoming the inherent insolubility of metal fluorides in nonpolar media. Key operational parameters include:

  • Temperature: Optimal fluorination occurs at 210°C, balancing reaction rate and side-product formation.
  • Additives: Trace amounts of water (1–2 µL) enhance yields by 15–20%, likely via partial solvation of fluoride ions, while excess water promotes hydrolysis.
  • Gas environment: Nitrogen atmospheres suppress oxidative side reactions, improving selectivity to 87–90% compared to 64–74% in air.

A comparative study of metal fluorides revealed that cesium fluoride (CsF) offers superior reactivity in urea-catalyzed systems due to its lower lattice energy, enabling fluoride release at milder temperatures. However, KF remains industrially preferred for cost-effectiveness and easier handling in large-scale syntheses.

Catalytic Systems for Regioselective Fluorination

Regiochemical control in benzaldehyde fluorination presents challenges due to the competing accessibility of ortho, meta, and para positions. Hydrogen-bonding (HBD) catalysts have emerged as powerful tools for directing fluoride attack. For instance, bis-urea catalysts organize fluoride ions into tight ion pairs through bidentate hydrogen bonds, altering their nucleophilic character and spatial orientation.

In aziridinium ring-opening reactions—a model for understanding regioselectivity—urea catalysts shift fluorination from the α-position (favored by free fluoride) to the β-position by stabilizing a carbocation-like transition state (Scheme 5). This mechanistic insight translates to benzaldehyde systems, where substituents like methylthio groups can similarly stabilize transition states. For example:

  • Electron-withdrawing groups (e.g., nitro, cyano) increase fluorination rates at meta positions by polarizing the aromatic ring.
  • Steric effects: Bulky substituents at the para position (e.g., methyl in 2-fluoro-5-methyl-3-(methylthio)benzaldehyde) disfavor ortho fluorination, enhancing meta selectivity.

Catalytic regiocontrol achieves regiodivergence from a single precursor. Using enantiopure BINAM-derived bis-urea catalysts, researchers demonstrated α:β regioisomer ratios up to 17:1, depending on the substrate’s stereochemistry. This strategy could enable access to both 2-fluoro and 4-fluoro isomers of methylthio-substituted benzaldehydes from a common chloro precursor.

Solvent Effects on Fluorine Incorporation Efficiency

Solvent choice critically influences fluorination kinetics and thermodynamics. Polar aprotic solvents like nitrobenzene and sulfolane traditionally dominate Halex reactions due to their ability to dissolve both fluoride salts and organic substrates. However, recent advances highlight unconventional solvent systems:

  • Ethereal solvents: Dimethoxyethane (DME) enhances current efficiency in electrochemical fluorination by 40–50% compared to acetonitrile, attributed to improved fluoride ion mobility.
  • Solvent-free conditions: Eliminating solvents entirely reduces separation challenges for volatile benzaldehydes. Under optimized conditions (210°C, Ph₄PBr catalyst), solvent-free fluorination achieves 85–90% conversion with minimal side products.
  • Mixed solvent systems: Blending DME with dichloromethane (DME:CH₂Cl₂ = 3:1) increases β-fluorination selectivity from 1.5:1 to 4:1 in model substrates, likely due to modulated fluoride solvation.

A solvent optimization study for 4-chlorobenzaldehyde fluorination illustrates these effects (Table 1):

Solvent SystemConversion (%)Yield (%)Selectivity (%)
Nitrobenzene94.272.276.6
DME89.378.087.3
DME:CH₂Cl₂ (3:1)92.172.378.5
Solvent-free95.161.264.3

Data adapted from Refs .

Notably, solvent-free conditions maximize conversion but suffer from lower selectivity due to uncontrolled side reactions at elevated temperatures. Conversely, DME-based systems offer a balance between yield and selectivity, making them preferable for bench-scale syntheses.

Mechanistic Considerations in Fluorination Pathways

The interplay between fluoride solvation and transition state stabilization governs fluorination outcomes. Infrared spectroscopy studies reveal that t-BuOH coordinates to fluoride via O–H···F⁻ hydrogen bonds, forming [F⁻(t-BuOH)₄]⁻ clusters with reduced basicity and enhanced nucleophilicity. This solvated fluoride preferentially attacks electrophilic carbons adjacent to electron-withdrawing groups, explaining the meta selectivity observed in methylthio-substituted benzaldehydes.

Density functional theory (DFT) calculations on aziridinium models further quantify these effects. Free fluoride favors α-attack with a ΔΔG‡ of +9 kJ/mol, while HBD-coordinated fluoride reverses selectivity (ΔΔG‡ = -14 kJ/mol for β-attack). Extrapolating these results to aromatic systems suggests that hydrogen-bonding catalysts could override inherent electronic biases, enabling access to thermodynamically disfavored regioisomers.

Industrial Process Considerations

Translating laboratory-scale fluorination to industrial production requires addressing catalyst recycling and product separation. For 2-fluoro-5-methyl-3-(methylthio)benzaldehyde:

  • Catalyst recovery: Tetraphenylphosphonium bromide can be extracted via aqueous washings and reused for 5–7 cycles with <10% activity loss.
  • **Dist

Methylthiol Group Introduction via Sulfur Nucleophiles

The introduction of methylthiol groups through sulfur nucleophile chemistry represents a fundamental approach in thioether synthesis [6] [7]. Sulfur nucleophiles exhibit significantly greater nucleophilicity compared to their oxygen analogs, enabling efficient substitution reactions under relatively mild conditions [6]. The enhanced nucleophilicity of sulfur stems from its lower electronegativity and larger atomic radius, which allows for better stabilization of negative charge and facilitates nucleophilic attack [8].

Nucleophilic Substitution Mechanisms

The primary mechanism for methylthiol group introduction involves nucleophilic aromatic substitution reactions utilizing various sulfur-containing nucleophiles [7] [8]. Hydrosulfide anion (HS-) represents one of the most commonly employed nucleophiles for thiol formation, which can subsequently be methylated to generate the desired methylthio functionality [7]. The reaction typically proceeds through an addition-elimination mechanism on activated aromatic systems, with the fluorine substituent providing sufficient activation for nucleophilic attack [9].

Alternative approaches utilize dimethyl disulfide (MeSSMe) as a methylthiol source, which can be activated through various catalytic systems [10]. The disulfide bond can be cleaved using Brønsted or Lewis acids to generate reactive electrophilic sulfonium intermediates, which then participate in electrophilic aromatic substitution reactions [10]. This approach offers advantages in terms of reagent stability and handling, as dimethyl disulfide is less volatile and malodorous compared to methanethiol itself [11] [10].

Synthetic Route Optimization

Research has demonstrated that the choice of nucleophile and reaction conditions significantly impacts both yield and selectivity in thioether formation [12]. The following table summarizes key synthetic approaches for methylthiol group introduction:

Nucleophile SourceReaction ConditionsYield RangeSelectivityReference
Sodium HydrosulfideBase, 80-120°C70-85%High ortho-selectivity [7] [8]
Dimethyl DisulfideLewis acid, 60-90°C65-80%Moderate selectivity [10]
ThioureaBase hydrolysis, 100°C75-90%High selectivity [7]
Trimethylsilyl MethylthiolFluoride activation80-95%Excellent selectivity [10]

The utilization of trimethylsilyl-protected methylthiol reagents has shown particular promise due to their enhanced stability and controlled reactivity [10]. These reagents can be activated using fluoride sources such as tetrabutylammonium fluoride, providing excellent control over reaction timing and selectivity [10].

Mechanistic Considerations

The mechanism of methylthiol group introduction involves several critical steps that determine the overall efficiency of the transformation [13]. Initial nucleophilic attack occurs at the activated aromatic carbon, followed by elimination of the leaving group to form the carbon-sulfur bond [13]. The stereochemical outcome of these reactions is influenced by both the electronic properties of the aromatic system and the steric environment around the reaction center [14].

Computational studies have revealed that the transition state for nucleophilic aromatic substitution involves significant charge transfer from the sulfur nucleophile to the aromatic system [9]. The presence of electron-withdrawing groups such as fluorine substantially lowers the activation barrier for this process, explaining the enhanced reactivity observed in fluorinated substrates [9].

Protecting Group Strategies for Concurrent Fluorination and Thioetheration

The simultaneous introduction of fluorine and thioether functionalities presents unique synthetic challenges that require sophisticated protecting group strategies [15] [16]. The inherent reactivity differences between fluorination and thioetheration reactions necessitate careful temporal control of functional group installation [17] [18].

Orthogonal Protection Strategies

Orthogonal protection represents a critical strategy for managing multiple reactive sites during concurrent functionalization reactions [16] [19]. This approach involves the use of protecting groups that can be selectively removed under different reaction conditions, allowing for sequential or simultaneous deprotection as required [15] [19]. The selection of appropriate protecting groups must consider both the stability requirements during harsh reaction conditions and the compatibility with sensitive functional groups [15].

For concurrent fluorination and thioetheration, silyl-based protecting groups have demonstrated particular utility due to their stability under basic conditions while remaining labile to fluoride sources [20] [21]. Trimethylsilyl and tert-butyldimethylsilyl groups provide excellent protection for hydroxyl functionalities during thioether formation, while being readily removable under mild fluoride-mediated conditions [20].

Temporal Control Mechanisms

The development of protecting group strategies that enable temporal control over competing reactions represents a significant advancement in synthetic methodology [18]. Research has shown that the use of fluorinated protecting groups can provide unique reactivity patterns that facilitate concurrent functionalization [17]. The following table outlines key protecting group strategies for concurrent fluorination and thioetheration:

Protecting GroupStability ConditionsRemoval ConditionsCompatibilityEfficiency
TrimethylsilylBasic, nucleophilicFluoride, mild acidExcellent85-95%
PivaloylAcidic, oxidativeBasic hydrolysisGood75-85%
BenzylBasic, nucleophilicHydrogenationModerate70-80%
AcetylNeutral conditionsBasic or acidicGood80-90%

Reaction Sequence Optimization

The optimization of reaction sequences for concurrent functionalization requires careful consideration of reaction kinetics and thermodynamics [22]. Studies have demonstrated that the order of functional group introduction can significantly impact overall yield and selectivity [12] [22]. In many cases, thioether formation followed by fluorination provides superior results compared to the reverse sequence, due to the greater stability of thioether bonds under fluorination conditions [23] [18].

Advanced protecting group strategies have been developed that exploit the unique reactivity patterns of organocatalyzed processes [18]. These approaches utilize mild reaction conditions and high selectivity to achieve concurrent functionalization while minimizing side reactions [18]. The development of such methodologies represents a significant advancement in the synthesis of complex multifunctional molecules like 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde.

Mechanistic Insights

Mechanistic studies of concurrent functionalization reactions have revealed the importance of electronic and steric factors in determining reaction outcomes [9] [24]. The presence of multiple electron-withdrawing and electron-donating groups creates complex electronic environments that influence both reaction rates and selectivity [25] [26]. Computational analyses have provided valuable insights into the transition states for these transformations, enabling the rational design of improved synthetic protocols [9].

The development of protecting group strategies for concurrent fluorination and thioetheration continues to evolve, with new methodologies offering improved efficiency and selectivity [18] [26]. These advances are essential for the practical synthesis of complex molecules containing multiple reactive functionalities, such as those found in pharmaceutical intermediates and advanced materials [18].

Sequential functionalization strategies for complex benzaldehyde derivatives involve systematic introduction of functional groups through carefully orchestrated reaction sequences. These approaches enable precise control over regioselectivity and functional group compatibility while maintaining high synthetic efficiency [3] [4].

The development of sequential aromatic functionalization has been revolutionized by advances in transition metal catalysis and directing group strategies. Rhodium-catalyzed systems have demonstrated exceptional versatility in sequential carbon-hydrogen bond activation reactions. The combination of alkyne hydroacylation followed by ortho-carbon-hydrogen olefination represents a particularly effective approach for complex benzene functionalization [3] [4]. This methodology utilizes triazene directing groups to facilitate multiple sequential transformations with excellent regiocontrol.

Palladium-catalyzed aromatic fluorination using N-fluorobenzenesulfonimide has emerged as a powerful tool for introducing fluorine substituents into aromatic systems [5] [6]. The optimization of reaction conditions reveals that cyclohexane serves as the most effective solvent, while Pd(PPh₃)₄ provides superior catalytic activity compared to other palladium complexes. Temperature control remains critical, with optimal conditions typically ranging from 100-150°C to balance reaction rate with selectivity [5] [6].

Base-catalyzed self-sustaining fluorination represents a conceptually novel approach to aromatic fluorination. This methodology employs cesium carbonate as a catalytic base with N-fluoro-N-(tert-butyl)-tert-butanesulfonamide as both fluorinating and deprotonating agent [7]. The reaction proceeds through a unique fluorination-deprotonation cycle mechanism, demonstrating excellent functional group tolerance and yields ranging from 71-90% under optimized conditions.

Sequential carbon-hydrogen functionalization using triazene-directed approaches enables multiple transformations on a single aromatic substrate. These methodologies can achieve alkyne hydroacylation, ortho-olefination, and para-bromination in succession, delivering complex pentasubstituted benzene derivatives [3] [4]. The versatility of triazene chelating groups allows for traceless removal after synthetic manipulation, providing access to diverse substitution patterns.

Multi-step aromatic fluorination via halogen exchange represents a traditional but effective approach for fluorine introduction. This methodology involves nucleophilic aromatic substitution with metal fluorides in the presence of quaternary phosphonium or ammonium salt catalysts [8]. Reaction conditions typically require elevated temperatures (200-230°C) and extended reaction times (7-15 hours), but provide reliable access to fluorinated aromatics with yields ranging from 49-75%.

ApproachTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Typical Yield (%)
Rh(I)-catalyzed alkyne hydroacylation + ortho-C-H olefination80-1202.5-5.06-2470-95
Pd-catalyzed aromatic fluorination with NFSI100-15010-2012-2445-85
Base-catalyzed self-sustaining fluorination60-8010 (Cs₂CO₃)4-871-90
Triazene-directed sequential C-H functionalization25-1005-102-1265-92
Multi-step aromatic fluorination via halogen exchange200-2305-157-1549-75

One-Pot Synthesis Design Considerations

One-pot synthesis methodologies offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [9] [10]. The design of effective one-pot sequences for complex benzaldehyde derivatives requires careful consideration of reaction compatibility, temporal control, and catalyst systems.

Temperature control represents a fundamental design consideration in one-pot synthesis. Sequential temperature profiles allow for staged activation of different transformations while maintaining compatibility between reaction partners [9]. For fluorinated benzaldehyde synthesis, temperature programming from 60°C for initial functionalization to 120°C for subsequent transformations can improve overall yields by 15-25% compared to isothermal conditions [11] [12].

Reagent compatibility assessment ensures that multiple reaction components can coexist without detrimental interactions. Orthogonal reactivity patterns enable selective activation of specific transformations at predetermined stages of the synthesis [9] [10]. This approach can improve yields by 20-35% by minimizing competing side reactions and maintaining high selectivity throughout the reaction sequence.

Solvent selection profoundly impacts one-pot synthesis success. Multi-phase systems or compatible solvent mixtures enable dissolution of diverse substrates while maintaining reaction efficiency [9]. For aromatic fluorination reactions, cyclohexane has demonstrated superior performance compared to polar aprotic solvents, contributing to yield improvements of 10-20% [6].

Catalyst system design often requires dual or cooperative catalysis approaches to enable multiple transformations within a single reaction vessel. The integration of rhodium and palladium catalysts can facilitate sequential carbon-hydrogen activation and fluorination reactions [3] [5]. Careful selection of ligands and additives prevents catalyst deactivation and enables yield improvements of 25-40% compared to sequential batch processes.

Reaction time optimization through staged addition protocols allows for controlled introduction of reagents at specific time points. This approach prevents premature decomposition of sensitive intermediates while ensuring complete conversion of starting materials [9] [10]. Product decomposition rates must be balanced against reaction kinetics to maximize yields, typically resulting in 10-15% improvement over simultaneous addition protocols.

Workup procedure simplification through in-situ isolation techniques reduces product loss and contamination. The development of compatible quenching and extraction procedures enables direct isolation of products without intermediate purification steps [9]. This approach can improve overall yields by 5-15% while significantly reducing synthetic complexity.

ParameterOptimization StrategyKey ConsiderationsImpact on Yield (%)
Temperature ControlSequential temperature profiles (60-120°C)Thermal stability of intermediates15-25 improvement
Reagent CompatibilityOrthogonal reactivity assessmentCompeting side reactions20-35 improvement
Solvent SelectionMulti-phase or compatible systemsSubstrate solubility profiles10-20 improvement
Catalyst SystemDual or cooperative catalysisCatalyst deactivation pathways25-40 improvement
Reaction TimeStaged addition protocolsProduct decomposition rates10-15 improvement
Workup ProcedureIn-situ isolation techniquesPurification complexity5-15 improvement

The synthesis of 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde benefits significantly from integrated approaches that combine sequential functionalization with one-pot design principles. Nucleophilic aromatic substitution methods provide reliable access to fluorinated aromatics, particularly for electron-deficient substrates, with yields ranging from 60-85% [13] [14]. Electrophilic fluorination using N-fluorobenzenesulfonimide offers complementary reactivity for electron-rich aromatics, though with more moderate yields of 45-75% [5] [6].

Palladium-catalyzed fluorination represents the most versatile approach, accommodating various substitution patterns with excellent selectivity and yields of 70-95% [5] [15]. Metal fluoride exchange methods provide good selectivity for halogenated precursors, though requiring harsh conditions and yielding 49-80% [8]. Radical fluorination offers variable selectivity and yields of 40-70%, depending on substrate activation patterns [7].

MethodSubstrate ScopeReaction ConditionsSelectivityYield Range (%)
Nucleophilic aromatic substitutionElectron-deficient aromaticsHigh temperature (150-250°C)High regioselectivity60-85
Electrophilic fluorination with NFSIElectron-rich aromaticsMild conditions (25-80°C)Moderate selectivity45-75
Palladium-catalyzed fluorinationVarious substitution patternsModerate conditions (80-150°C)Excellent selectivity70-95
Metal fluoride exchangeHalogenated precursorsHigh temperature (200-250°C)Good selectivity49-80
Radical fluorinationActivated C-H bondsVariable (0-100°C)Variable selectivity40-70

Methylthio group introduction strategies complement fluorination methodologies through diverse mechanistic pathways. Thiomethylation with dimethyl sulfide and boron trifluoride etherate provides high selectivity under mild conditions, yielding 65-85% of desired products [16]. Nucleophilic substitution with sodium methylthiolate offers good selectivity and yields of 70-90% under thermal conditions [17].

Radical thiomethylation provides moderate selectivity with yields of 50-75%, while metal-catalyzed carbon-sulfur bond formation achieves excellent selectivity and yields of 75-95% [17] [18]. Multicomponent thiomethylation approaches utilizing formaldehyde, thiophenol, and base systems demonstrate good selectivity and yields of 75-92% under optimized conditions [17].

StrategyReagentsConditionsSelectivityYield (%)
Thiomethylation with dimethyl sulfideBF₃·OEt₂, Me₂SRT to 50°C, 2-6 hHigh65-85
Nucleophilic substitution with sodium methylthiolateNaSMe, base60-100°C, 4-12 hGood70-90
Radical thiomethylationThiyl radicals, initiator25-80°C, 1-4 hModerate50-75
Metal-catalyzed C-S bond formationPd/Cu catalyst, thiol source80-120°C, 6-24 hExcellent75-95
Multicomponent thiomethylationFormaldehyde, thiophenol, base130°C, 3 hGood75-92

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

184.03581424 g/mol

Monoisotopic Mass

184.03581424 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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